molecular formula C39H61N11O7 B13384062 H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH

H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH

Cat. No.: B13384062
M. Wt: 796.0 g/mol
InChI Key: WCJSVACAALWGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH is a synthetic peptide composed of the amino acids arginine, proline, leucine, lysine, and tryptophan. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and resins, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with acyl or alkyl groups.

Scientific Research Applications

H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH depends on its specific sequence and structure. Peptides can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

    Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

H-DL-Arg-DL-Pro-DL-Leu-DL-Lys-DL-Pro-DL-Trp-OH: can be compared to other synthetic peptides with similar sequences. Some similar compounds include:

These peptides share similar amino acid sequences but differ in their specific arrangements and modifications, which can result in unique biological activities and applications.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJSVACAALWGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61N11O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

796.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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